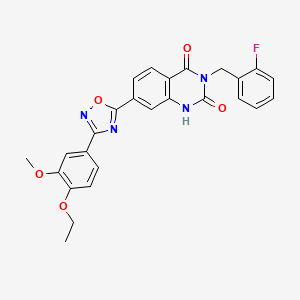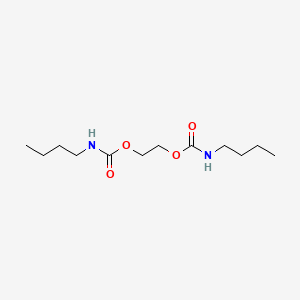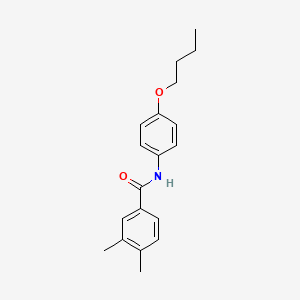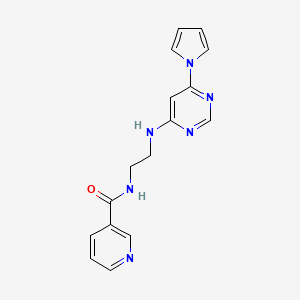![molecular formula C21H21BrN2O3 B2988100 Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate CAS No. 1415566-78-7](/img/structure/B2988100.png)
Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzyl ester of a pyrrolidine carboxylic acid, with a bromo-indolylmethyl group attached to the pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzyl group attached to the carboxylate group of the pyrrolidine ring, with the bromo-indolylmethyl group attached to the 2-position of the pyrrolidine ring .Applications De Recherche Scientifique
Cholinesterase Inhibitors
One significant area of research involving similar structures to Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate focuses on the development of cholinesterase inhibitors. A study prepared and characterized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds demonstrated moderate inhibitory effects against AChE and significant anti-BChE activity, comparable with that of rivastigmine, indicating potential applications in treating diseases like Alzheimer's (Pizova et al., 2017).
Synthetic Methodologies
Research into the synthesis and polymerization of cyclic esters has also been relevant. The design, synthesis, and ring-opening polymerization of new cyclic esters containing protected functional groups were described, where derivatives of the compound could be applicable in generating polymers with specific characteristics (Trollsås et al., 2000).
Anti-inflammatory and Analgesic Activities
Another area of exploration involves the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for anti-inflammatory and analgesic activities. These studies have demonstrated that derivatives of the compound have the potential to serve as analgesic agents, indicating the broader therapeutic applications of such molecules (Muchowski et al., 1985).
Tumor-targeting Agents
Derivatives have also been investigated for their potential as tumor-targeting agents. Research into non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidines has shown that these compounds exhibit selective cellular uptake via folate receptors and inhibit purine nucleotide biosynthesis, demonstrating a novel approach to cancer therapy (Wang et al., 2013).
Antioxidant Evaluation
The synthesis and antioxidant evaluation of benzopyrrolizidine derivatives highlight another application. These compounds, obtained through palladium-catalyzed cascade reactions, have shown effective antioxidant capacities in vitro, suggesting potential use in addressing oxidative stress-related conditions (Miranda & Hernández-Vázquez, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19-20,23,25H,4,7,10,13H2/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZXBJEKMBZOK-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(C3=CNC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H](C3=CNC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)

![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)


![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)





